1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-3-methylphenyl)hexahydro-3-thioxo-
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Overview
Description
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-3-methylphenyl)hexahydro-3-thioxo- is a heterocyclic compound that belongs to the class of triazolopyridazines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The presence of a triazole ring fused with a pyridazine ring imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
The synthesis of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-3-methylphenyl)hexahydro-3-thioxo- can be achieved through several synthetic routes. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in high yields . Another approach involves the use of hydrazine hydrate with dicarbonyl compounds to form the triazole ring, followed by cyclization with a pyridazine derivative . Industrial production methods often utilize these synthetic routes with slight modifications to optimize yield and purity.
Chemical Reactions Analysis
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-3-methylphenyl)hexahydro-3-thioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and methyl positions, using reagents like sodium methoxide or potassium tert-butoxide.
Condensation: It can participate in condensation reactions with aldehydes or ketones to form more complex heterocyclic structures.
Scientific Research Applications
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-3-methylphenyl)hexahydro-3-thioxo- has several scientific research applications:
Medicinal Chemistry: It is used in the development of drugs targeting various diseases, including cancer, cardiovascular disorders, and diabetes.
Biological Studies: The compound is studied for its potential as an enzyme inhibitor, particularly for kinases and other regulatory proteins.
Material Science: It is used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-3-methylphenyl)hexahydro-3-thioxo- involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases by binding to their active sites, thereby blocking their function. This inhibition can lead to the modulation of various cellular pathways, including those involved in cell proliferation, apoptosis, and metabolism .
Comparison with Similar Compounds
Similar compounds to 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-3-methylphenyl)hexahydro-3-thioxo- include:
1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-bromophenyl)hexahydro-3-thioxo-: This compound has a bromine atom instead of a chlorine atom, which can affect its reactivity and biological activity.
Pyrazolo[3,4-d]pyrimidine: This compound has a similar triazole ring but is fused with a pyrimidine ring instead of a pyridazine ring, leading to different chemical properties and applications.
1,2,3-Triazolo[4,5-b]pyridazine: This compound has a different arrangement of nitrogen atoms in the triazole ring, which can influence its chemical behavior and biological activity.
These comparisons highlight the unique structural features and reactivity of 1H-(1,2,4)Triazolo(1,2-a)pyridazin-1-one, 2-(4-chloro-3-methylphenyl)hexahydro-3-thioxo-, making it a valuable compound for various scientific research applications.
Properties
CAS No. |
58744-89-1 |
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Molecular Formula |
C13H14ClN3OS |
Molecular Weight |
295.79 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenyl)-3-sulfanylidene-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,2-a]pyridazin-1-one |
InChI |
InChI=1S/C13H14ClN3OS/c1-9-8-10(4-5-11(9)14)17-12(18)15-6-2-3-7-16(15)13(17)19/h4-5,8H,2-3,6-7H2,1H3 |
InChI Key |
YNYSUIBRMUNSBU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=O)N3CCCCN3C2=S)Cl |
Origin of Product |
United States |
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